H4atta

Description

Significance of Polycarboxylic Acids in Supramolecular Chemistry and Metal-Organic Frameworks

Polycarboxylic acids are organic compounds containing two or more carboxylic acid functional groups (-COOH). These molecules are of paramount importance in the fields of supramolecular chemistry and materials science, primarily serving as "linkers" or "struts" in the construction of extended crystalline structures like Metal-Organic Frameworks (MOFs). wikipedia.org

The significance of polycarboxylic acids stems from several key features:

Strong Coordination Bonds: The carboxylate groups can deprotonate to form strong, directional coordination bonds with metal ions or metal clusters. ossila.com This interaction is the foundation for assembling robust, porous frameworks.

Structural Diversity: The number and geometric arrangement of carboxylic acid groups on an organic molecule dictate the connectivity and topology of the resulting framework. Ligands can have from two to six or more carboxylate groups, enabling the formation of diverse 1D, 2D, or 3D assemblies. iucr.org

Hydrogen Bonding: Beyond metal coordination, the carboxylic acid groups are powerful hydrogen bond donors and acceptors. This allows for the formation of intricate supramolecular assemblies, influencing the packing and properties of the final material. rsc.orgosti.gov

Tunability for Functionality: By modifying the organic backbone of the polycarboxylic acid, researchers can introduce specific functionalities. This allows for the fine-tuning of properties such as pore size, surface chemistry, and stability, which are crucial for applications in gas storage, separation, and catalysis. rsc.orgacs.orgrsc.org

For example, aromatic polycarboxylic acids such as trimesic acid and pyromellitic acid have been used to create supramolecular assemblies with polybenzimidazole for H2/CO2 separation, demonstrating how these linkers can enhance selectivity and create materials with performance superior to existing standards. rsc.orgosti.govrsc.org The ability to form stable, porous materials makes polycarboxylic acids indispensable in the development of next-generation materials. wikipedia.org

Overview of H4atta as a Multidentate Ligand for Coordination Polymer and MOF Synthesis

2′-Amino-[1,1′:4′,1″-terphenyl]-3,3″,5,5″-tetracarboxylic acid (H4atta or H4tpta) is an exemplary multifunctional organic linker that combines several key design features. nih.govfigshare.comresearcher.life Its structure consists of a rigid p-terphenyl (B122091) backbone, which provides thermal and chemical stability, functionalized with four carboxylate groups and one central amino group.

The defining characteristics of H4atta as a ligand are:

Multidentate Coordination: With four carboxylate groups, H4atta can bind to multiple metal centers simultaneously, acting as a highly connected node. This high denticity allows for the formation of robust and complex 3D frameworks. figshare.comcd-bioparticles.net

Structural Versatility: The adaptable coordination of the carboxylate groups allows H4atta to form a remarkable diversity of structures. Research has shown that this single linker can produce 1D chains, 2D layers, and complex 3D MOFs depending on the choice of metal ion and the presence of other stabilizing ligands. nih.govfigshare.comresearcher.life

In-built Functionality: The primary amino group (-NH2) on the central phenyl ring is a key feature. It can act as a basic site to enhance catalytic activity or serve as a chemical handle for post-synthetic modification, where additional functionalities can be grafted onto the framework after its initial construction.

Recent research has demonstrated the utility of H4atta in synthesizing a series of eight different coordination polymers with metals like Co(II), Mn(II), Ni(II), Cd(II), and Zn(II). nih.govfigshare.com These materials exhibited a variety of network topologies and, significantly, showed high catalytic activity in Knoevenagel condensation reactions, with product yields reaching up to 99%. nih.govfigshare.comresearcher.life This work underscores the potential of H4atta as a versatile and highly effective linker for developing functional MOFs and CPs with diverse structures and applications. researcher.life

| Property | Description |

|---|---|

| Chemical Formula | C22H15NO8 acrospharmatech.com |

| Molecular Weight | 421.4 g/mol acrospharmatech.com |

| Common Abbreviation | H4atta or H4tpta figshare.com |

| Key Functional Groups | Four Carboxylic Acid (-COOH) groups, one Amino (-NH2) group |

| Structural Backbone | p-Terphenyl |

| Primary Application | Multidentate organic linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). figshare.comresearcher.life |

Properties

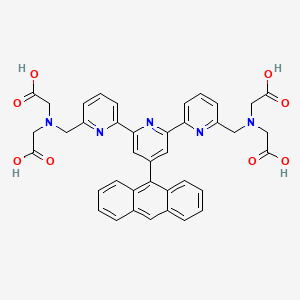

Molecular Formula |

C39H33N5O8 |

|---|---|

Molecular Weight |

699.7 g/mol |

IUPAC Name |

2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C39H33N5O8/c45-35(46)20-43(21-36(47)48)18-27-9-5-13-31(40-27)33-16-26(39-29-11-3-1-7-24(29)15-25-8-2-4-12-30(25)39)17-34(42-33)32-14-6-10-28(41-32)19-44(22-37(49)50)23-38(51)52/h1-17H,18-23H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52) |

InChI Key |

OOFLZRMKTMLSMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)O)CC(=O)O)C6=CC=CC(=N6)CN(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)O)CC(=O)O)C6=CC=CC(=N6)CN(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of H4atta

Retrosynthetic Approaches to the 2′-Amino-[1,1′:4′,1″-terphenyl] Core

A logical retrosynthetic analysis of the H4atta ligand (Structure 1) reveals that the core structure, 2'-amino-[1,1':4',1''-terphenyl], can be disconnected at the C-C bonds linking the phenyl rings. The most convergent and widely employed strategy for the formation of such bi- and terphenyl systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. uio.norsc.org This approach offers mild reaction conditions and a broad tolerance of functional groups.

A plausible retrosynthetic pathway for the 2'-amino-[1,1':4',1''-terphenyl] core is depicted below:

Scheme 1: Retrosynthetic Analysis of the 2'-Amino-[1,1':4',1''-terphenyl] Core

This disconnection strategy suggests the coupling of a central, appropriately functionalized aniline (B41778) or nitrobenzene (B124822) derivative with two equivalents of a suitably substituted phenylboronic acid or its ester. A common precursor for the central ring would be a dihalo-aminobenzene or a dihalo-nitrobenzene derivative. The nitro group can be subsequently reduced to the amine.

For instance, a key intermediate could be 1-amino-2,5-dibromobenzene or 1-nitro-2,5-dibromobenzene. The Suzuki-Miyaura coupling with a protected dicarboxyphenylboronic acid derivative would then assemble the terphenyl framework.

Strategies for Tetracarboxylation and Amino Functionalization of the H4atta Ligand

The introduction of the four carboxylic acid groups and the central amino group can be achieved through several strategic routes:

Pre-functionalized Precursors: The most straightforward approach involves using starting materials that already contain the necessary carboxyl or protected carboxyl groups. For the synthesis of H4atta, this would involve the use of a boronic acid derivative such as 3,5-dicarboxyphenylboronic acid or its corresponding ester. The amino group can be introduced on the central ring either before or after the coupling reactions. If a nitro-substituted dihalobenzene is used as the central precursor, the nitro group can be reduced to an amine in a later step.

Post-coupling Functionalization: Alternatively, the terphenyl core can be synthesized first, followed by the introduction of the functional groups. This might involve:

Carboxylation: Direct carboxylation of the aromatic rings can be challenging but can be achieved under specific conditions, such as the Kolbe-Schmitt reaction for phenols or via organometallic intermediates. d-nb.inforesearchgate.netmdpi.com However, for a molecule like H4atta, achieving the desired regioselectivity for tetracarboxylation would be difficult. A more controlled method would involve the oxidation of pre-installed alkyl or formyl groups.

Amination: The amino group can be introduced via nitration followed by reduction. The nitration of a pre-formed terphenyl tetracarboxylate ester would need to be highly regioselective to target the 2'-position. researchgate.net

A likely synthetic route would employ pre-functionalized building blocks to ensure the correct placement of the functional groups.

Table 1: Potential Building Blocks for H4atta Synthesis

| Central Ring Precursor | Outer Ring Precursor | Key Reaction |

| 1-Nitro-2,5-dibromobenzene | 3,5-Bis(methoxycarbonyl)phenylboronic acid | Suzuki-Miyaura Coupling |

| 1-Amino-2,5-dibromobenzene | 3,5-Bis(methoxycarbonyl)phenylboronic acid | Suzuki-Miyaura Coupling |

| 2,5-Dibromoaniline | 3,5-Dicarboxyphenylboronic acid | Suzuki-Miyaura Coupling |

Optimization of Reaction Conditions for H4atta Synthesis

The successful synthesis of H4atta hinges on the optimization of the key reaction steps, particularly the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Optimization:

Several factors influence the yield and purity of the terphenyl product: uio.no

Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The catalyst loading is a critical parameter to optimize.

Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and side reactions.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. The solvent system needs to ensure the solubility of all reactants.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing decomposition of the reactants and products.

Ester Hydrolysis:

The final step in the synthesis is the hydrolysis of the ester groups to the corresponding carboxylic acids. This is typically achieved under basic conditions (e.g., using NaOH or KOH in a mixture of water and an alcohol), followed by acidification to precipitate the final product.

Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling in Terphenyl Synthesis

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 80 | uio.no |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 100 | uio.no |

| Pd(OAc)₂ | K₃PO₄ | DMF | 120 | researchgate.net |

Purity Assessment and Isolation Techniques for H4atta Precursors and the Ligand Itself

The purification of the intermediates and the final H4atta ligand is crucial for its subsequent applications, for instance, in the synthesis of well-defined metal-organic frameworks.

Purification of Intermediates:

Intermediates such as the terphenyl tetraester are typically purified using chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method to separate the desired product from unreacted starting materials and byproducts.

Purification of H4atta:

Aromatic polycarboxylic acids like H4atta are often crystalline solids with low solubility in common organic solvents. Current time information in Bangalore, IN.google.com Purification can be achieved by:

Recrystallization: This is a primary method for purifying solid compounds. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Acid-Base Extraction: The carboxylic acid groups allow for the dissolution of H4atta in an aqueous basic solution. Washing this solution with an organic solvent can remove non-acidic impurities. Subsequent acidification will precipitate the purified H4atta, which can then be collected by filtration. google.com

Ion-Exchange Chromatography: For amino acids and their derivatives, ion-exchange chromatography can be a powerful purification technique. chemicalforums.com

Purity Assessment:

The purity of H4atta and its precursors is typically assessed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities.

Investigation of Derivatization Routes for H4atta Analogues with Modified Functionalities

The H4atta scaffold provides multiple sites for further derivatization, allowing for the synthesis of a wide range of analogues with tailored properties.

Modification of the Amino Group: The primary amine at the 2'-position can be a versatile handle for further functionalization. It can undergo reactions such as acylation, alkylation, or be converted into other functional groups, for example, via Sandmeyer reactions. These modifications can alter the electronic properties and coordination behavior of the ligand.

Modification of the Carboxylic Acid Groups: The carboxylic acid groups can be converted into esters, amides, or other derivatives. This can be useful for modulating the solubility of the ligand or for introducing additional functionalities.

Introduction of other Substituents: The peripheral phenyl rings offer positions for the introduction of other substituents through electrophilic aromatic substitution or by using appropriately substituted starting materials in the Suzuki-Miyaura coupling. For example, introducing electron-donating or electron-withdrawing groups can tune the electronic properties of the ligand. A related fluorinated terphenyl tetracarboxylic acid has been synthesized for the construction of robust metal-organic frameworks. nih.gov

The synthesis of H4atta analogues opens up possibilities for creating a diverse library of ligands for applications in materials science, catalysis, and sensing.

Coordination Chemistry and Self Assembly of H4atta Based Metal Organic Frameworks

Examination of Coordination Modes of the Tetracarboxylate Moieties and Amino Group in H4atta

Carboxylate groups are well-established in coordination chemistry for their versatility, capable of coordinating to metal centers in various modes, including monodentate, bidentate chelating, and bridging modes (e.g., syn-syn, anti-anti) researchgate.net. The specific coordination mode adopted by the carboxylate groups in H4atta is influenced by factors such as the metal ion, solvent, and reaction conditions. The amino group, a nitrogen donor, can also coordinate to metal ions, typically forming a metal-nitrogen bond wikipedia.org. The interplay between the coordination of the carboxylate groups and the amino group in H4atta contributes to the complexity and diversity of the resulting MOF structures. For instance, amino acids, which also contain both amino and carboxylate groups, commonly coordinate as N,O bidentate ligands, forming a five-membered chelate ring wikipedia.org. The presence of the amino group in H4atta can lead to amino-functionalized pores within the MOF structure, which can be beneficial for applications such as catalysis researchgate.net.

Metal Ion Selection and Its Influence on H4atta Coordination Geometry (e.g., Co(II) centers)

Studies involving Co(II) centers with ligands similar to H4atta or with both carboxylate and amino functionalities highlight the influence of the metal ion on coordination geometry. Co(II) ions can adopt various coordination environments, including distorted octahedral or tetrahedral geometries, depending on the ligands and synthesis conditions csic.esmdpi.com. For example, a study on Co(II) complexes with a related ligand showed different coordination environments for independent Co(II) ions within the same structure, including trigonal bipyramidal and tetrahedral geometries mdpi.commdpi.com. The specific coordination geometry around the Co(II) centers when linked by H4atta would determine the angles and connectivity within the MOF, influencing its pore structure and dimensionality. The redox behavior of Co(II) sites in MOFs can also contribute to their catalytic activity csic.es.

Solvent- and pH-Dependent Formation of H4atta-based Coordination Structures

The solvent and pH of the synthesis medium are critical parameters that can significantly influence the formation and resulting structure of MOFs rsc.orgcore.ac.uk. The solvent can affect the solubility of the metal salt and ligand, the rate of crystallization, and can even act as a co-ligand coordinating to the metal center rsc.org. The pH of the reaction mixture dictates the protonation state of the ligand's functional groups, particularly the carboxylic acid and amino groups in H4atta. The degree of deprotonation of the carboxylic acid groups affects their ability to coordinate with metal ions. Similarly, the protonation state of the amino group influences its availability for coordination.

Studies on other MOF systems have demonstrated that varying the solvent or pH can lead to the formation of different phases or polymorphs with distinct structures and properties rsc.orgcore.ac.uk. For instance, the formation of a water-sensitive MOF was shown to be dependent on the ethanol (B145695) content in a water/ethanol mixture rsc.org. In some cases, pH can also influence the self-polymerization of components, which can impact MOF formation mdpi.com. Therefore, careful control of solvent composition and pH is essential for directing the self-assembly of H4atta and metal ions into desired coordination structures.

Solvothermal and Hydrothermal Synthesis Strategies for H4atta-MOFs

Solvothermal and hydrothermal synthesis are common and effective methods for preparing crystalline MOFs, including those based on carboxylate ligands eeer.orgjchemrev.com. These methods typically involve heating a reaction mixture containing the metal salt, organic ligand (H4atta), and a solvent (or water in hydrothermal synthesis) in a sealed vessel under autogenous pressure eeer.orgeeer.org. The elevated temperature and pressure facilitate the dissolution of reactants and the formation of stable metal-ligand coordination bonds, leading to the crystallization of the MOF.

Solvothermal synthesis utilizes organic solvents or mixtures, while hydrothermal synthesis specifically uses water as the solvent eeer.orgjchemrev.com. Both methods allow for control over factors such as temperature, reaction time, and reactant concentrations, which can influence the size, morphology, and crystallinity of the resulting MOF particles jchemrev.com. For example, solvothermal synthesis has been used to prepare Co(II)-containing MOFs using tetracarboxylic ligands, including H4atta researchgate.netresearchgate.net. These methods are often preferred for their ability to yield highly crystalline materials.

Exploration of Post-Synthetic Modification (PSM) of H4atta-MOFs

Post-Synthetic Modification (PSM) is a powerful strategy that allows for the chemical modification of a pre-synthesized MOF structure while preserving its underlying framework integrity and porosity mdpi.comrsc.orgnih.gov. This approach is particularly valuable for introducing functional groups or properties that may not be compatible with the direct MOF synthesis conditions nih.gov. H4atta-based MOFs, especially those containing the accessible amino group, are promising candidates for PSM.

The amino group in H4atta can serve as a reactive handle for various chemical transformations, such as amidation, grafting, or other functionalization reactions mdpi.com. PSM can be used to tailor the chemical environment within the MOF pores, enabling or enhancing specific applications like catalysis, sensing, or adsorption mdpi.comnih.gov. For instance, covalent PSM can involve modifying the organic linkers with reagents to introduce new functional groups nih.gov. Coordinative PSM, another approach, involves introducing molecules that can coordinate to open metal sites on the inorganic secondary building units (SBUs) nih.gov. The successful application of PSM to H4atta-MOFs would allow for fine-tuning their properties without the need to re-synthesize the entire framework.

Structural Elucidation and Network Topology of H4atta Based Metal Organic Frameworks

Advanced Crystallographic Analysis of H4atta Coordination Networks

Crystallography is the cornerstone for the structural elucidation of crystalline materials like MOFs. nih.gov It provides definitive insights into the spatial arrangement of atoms, bond lengths, and bond angles within the H4atta-based framework. Both single-crystal and powder X-ray diffraction are crucial for a complete structural characterization.

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for unambiguously determining the atomic structure of MOFs. nih.govrsc.org The initial and most critical step is the synthesis of high-quality single crystals of the H4atta-MOF, which can be a challenging process. readcrystalbio.comnih.gov Once suitable crystals are obtained, they are exposed to an intense beam of X-rays. The resulting diffraction pattern, consisting of thousands of reflections, is collected and analyzed to generate a three-dimensional electron density map of the unit cell. mdpi.com From this map, the precise positions of the metal centers and the atoms of the H4atta ligand can be determined, revealing the coordination environment of the metal ions and the conformation of the organic linker. rsc.org

This method provides essential data, including unit cell parameters, space group, and atomic coordinates. Such detailed structural information is vital for understanding the structure-property relationships in H4atta-MOFs.

Illustrative Crystallographic Data for a Hypothetical H4atta-MOF

| Parameter | Value |

|---|---|

| Formula | [Zn₂(atta)(H₂O)₂]·(solvent) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 18.54 |

| c (Å) | 14.88 |

| α (°) | 90 |

| β (°) | 95.6 |

| γ (°) | 90 |

| Volume (ų) | 2815 |

This table is for illustrative purposes, showcasing typical data obtained from SC-XRD analysis.

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material. rsc.org This technique is particularly important because the properties of a MOF depend on the purity of the bulk sample. The experimental PXRD pattern of a synthesized H4atta-MOF is compared with the pattern simulated from the single-crystal data. researchgate.net A good match between the two patterns confirms the phase purity of the bulk sample and that the single crystal is representative of the entire batch. mdpi.com

In cases where suitable single crystals cannot be grown, PXRD can be used for ab initio structure determination, although this is a more complex process. rsc.orgrsc.org PXRD is also a valuable tool for monitoring the stability of the H4atta-MOF under different conditions, such as after solvent exchange or upon exposure to gases, as any changes in the crystal structure will be reflected in the diffraction pattern. nih.gov

Topological Analysis and Network Description of H4atta-derived Frameworks

In many MOFs, the metal ions and the coordinating groups of the organic linkers assemble into well-defined polynuclear clusters known as secondary building units (SBUs). rsc.orgnih.govnih.gov These SBUs act as rigid and directional nodes in the framework, and their geometry plays a critical role in determining the final topology of the MOF. researchgate.net The SBU concept is a cornerstone of reticular chemistry, allowing for the design of MOFs with predictable structures. nih.govnih.gov

For a H4atta-based MOF, the carboxylate groups of the H4atta ligand would coordinate to the metal centers to form specific SBUs. The nature of the metal ion and the reaction conditions influence the type of SBU formed. For example, zinc ions often form a tetrahedral Zn₄O cluster, while copper ions can form a paddlewheel-shaped Cu₂(CO₂)₄ unit. Identifying the specific SBU in a H4atta-MOF is a key step in understanding its structural makeup.

Common SBUs in Carboxylate-based MOFs

| SBU Type | Metal | Connectivity | Common Resulting Topology |

|---|---|---|---|

| Paddlewheel | Cu, Zn | 4 | sql, pcu |

| Zn₄O Cluster | Zn | 6 | pcu |

| Cr₃O Trimer | Cr | 6 | pcu, tbo |

This table presents examples of common SBUs and is for general reference.

The topology of a H4atta-MOF is determined by the connectivity of the SBU and the geometry of the H4atta linker. The primitive cubic (pcu) topology is a common and simple network topology found in MOFs. rsc.org It is based on a 6-connected node, where the node is connected to six other nodes, forming a cubic lattice. researchgate.netresearchgate.net If the SBU in a H4atta-MOF has a 6-connected geometry, such as an octahedral cluster, and the H4atta linker is linear, the resulting framework is likely to adopt a pcu topology. researchgate.net The pcu topology is of interest because it can lead to robust frameworks with permanent porosity.

Interpenetration is a phenomenon where two or more independent frameworks grow through each other. rsc.orgrsc.org This is common in MOFs with large pores, as the void space can accommodate additional frameworks. nih.gov Interpenetration can have significant consequences for the properties of a H4atta-MOF. While it can increase the stability of the framework, it also reduces the pore size and the accessible surface area, which can be detrimental for applications such as gas storage. rsc.org

The degree of interpenetration can sometimes be controlled by modifying the synthesis conditions or the linker design. rsc.orgresearchgate.net The study of interpenetration in H4atta-MOFs is crucial for tuning their porous properties for specific applications. The presence and degree of interpenetration are determined through careful analysis of the single-crystal X-ray diffraction data. nih.govresearchgate.net

Table of Mentioned Compound Names

| Abbreviation/Name | Full Name |

| H4atta | Not specified in provided context |

| MOF | Metal-Organic Framework |

| PXRD | Powder X-ray Diffraction |

| SC-XRD | Single-Crystal X-ray Diffraction |

| SBU | Secondary Building Unit |

| pcu | Primitive cubic |

| sql | Square lattice |

| tbo | Twisted boracite |

| fcu | Face-centered cubic |

| Zn | Zinc |

| Cu | Copper |

| Cr | Chromium |

| Zr | Zirconium |

Computational Chemistry and Theoretical Investigations of H4atta and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in H4atta and its Metal Complexes

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For "H4atta" and its metal complexes, DFT calculations would provide critical insights into their stability and reactivity.

Key areas of investigation would include:

Geometric Optimization: Determining the lowest energy (most stable) three-dimensional structure of the H4atta ligand and its coordination compounds with various metal ions.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the electronic transport properties of the molecule.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis would be employed to understand the nature of the chemical bonds within the H4atta ligand and, importantly, the coordinate bonds between H4atta and a metal center. This would reveal the extent of covalent and electrostatic character in the metal-ligand interactions.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of H4atta and its complexes, allowing for comparison with experimental data to confirm the predicted structures.

Hypothetical Data Table for DFT Calculations on a Metal-H4atta Complex:

| Property | Calculated Value | Units |

| Metal-Ligand Bond Length | Data dependent on H4atta structure | Ångström (Å) |

| Coordination Bond Angle | Data dependent on H4atta structure | Degrees (°) |

| HOMO Energy | Data dependent on H4atta structure | Electronvolts (eV) |

| LUMO Energy | Data dependent on H4atta structure | Electronvolts (eV) |

| HOMO-LUMO Gap | Data dependent on H4atta structure | Electronvolts (eV) |

| NBO Charge on Metal Ion | Data dependent on H4atta structure | e |

Molecular Dynamics (MD) Simulations for H4atta Ligand Flexibility and MOF Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. For the "H4atta" ligand, particularly in the context of forming Metal-Organic Frameworks (MOFs), MD simulations would be invaluable.

Research focus would be on:

Ligand Flexibility: Assessing the conformational landscape of the H4atta ligand. MD simulations can reveal the range of shapes the ligand can adopt, its flexibility, and the energy barriers between different conformations. This is critical for understanding how it can adapt to coordinate with metal centers in various geometries.

MOF Dynamics: In a hypothetical H4atta-based MOF, MD simulations could model the dynamic behavior of the framework, including its thermal stability, the motion of the organic linkers, and the diffusion of guest molecules within the pores of the MOF.

Prediction of Preferred Coordination Geometries and Ligand-Metal Interactions through Computational Modeling

Computational modeling can be used to predict how the "H4atta" ligand would interact with different metal ions. By systematically exploring various possible coordination modes and geometries (e.g., octahedral, tetrahedral, square planar), the energetically most favorable structures can be identified.

This would involve:

Binding Energy Calculations: Computing the energy released upon the formation of a metal-H4atta complex. A higher binding energy typically indicates a more stable complex.

Analysis of Interaction Components: Energy decomposition analysis could be used to break down the total interaction energy into its constituent parts, such as electrostatic, Pauli repulsion, and orbital interaction energies. This provides a deeper understanding of the forces holding the complex together.

Hypothetical Data Table for Ligand-Metal Interaction Energies:

| Metal Ion | Coordination Geometry | Binding Energy (kcal/mol) |

| Metal A | Octahedral | Calculated Value |

| Metal A | Tetrahedral | Calculated Value |

| Metal B | Square Planar | Calculated Value |

High-Throughput Computational Screening for Novel H4atta-based Materials with Desired Architectures

High-throughput computational screening involves using automated computational workflows to evaluate a large number of candidate materials for specific properties. If the structure of "H4atta" were known, it could be used as a building block in computational libraries to discover new materials.

For instance, one could screen a wide range of metal ions and topological frameworks to predict novel H4atta-based MOFs with desirable properties, such as high porosity for gas storage or specific pore sizes for catalysis.

Application of Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to H4atta Reaction Mechanisms

QM/MM methods are hybrid techniques that combine the high accuracy of quantum mechanics for a small, reactive part of a system with the computational efficiency of molecular mechanics for the larger, less reactive environment.

If "H4atta" or its metal complexes were involved in a chemical reaction, for example, as a catalyst, QM/MM simulations could be used to model the reaction mechanism. The reactive center (e.g., the metal ion and the atoms of the substrate) would be treated with QM, while the rest of the H4atta ligand and the solvent would be treated with MM. This approach would allow for the detailed study of transition states and the calculation of activation energies, providing a comprehensive understanding of the reaction pathway.

Advanced Functional Applications of H4atta Based Materials

Catalytic Applications of H4atta-derived Metal-Organic Frameworks

Metal-Organic Frameworks derived from H4atta have been explored as heterogeneous catalysts for various chemical transformations. Their inherent porosity and the potential for incorporating catalytically active metal centers or functional groups within the framework make them suitable for promoting reactions with high efficiency and selectivity nih.govnih.govresearchgate.net.

H4atta-MOF Catalysis in Knoevenagel Condensation Reactions

H4atta-based MOFs have been successfully synthesized and utilized as recoverable heterogeneous catalysts for Knoevenagel condensation reactions researchgate.netresearchgate.netdoaj.orgresearchgate.net. Knoevenagel condensation is a fundamental carbon-carbon bond forming reaction widely used in organic synthesis for the production of various valuable compounds researchgate.net. The application of H4atta-MOFs in this reaction highlights their potential as solid catalysts, offering advantages over homogeneous catalysts such as ease of separation and potential for reusability nih.govmdpi.commdpi.com. Studies have shown that H4atta-derived MOFs can effectively catalyze Knoevenagel condensation, even under solvent-free conditions doaj.org.

Mechanistic Elucidation of Heterogeneous Catalysis by H4atta-MOFs

The heterogeneous catalysis by MOFs, including those derived from H4atta, often involves active sites within the framework. These active sites can be the metal centers themselves, acting as Lewis acidic sites, or functional groups present on the organic linkers, providing basic sites nih.govresearchgate.netresearchgate.net. In the context of Knoevenagel condensation catalyzed by H4atta-MOFs, the presence of amino functional groups on the H4atta linker can contribute to the basicity of the catalyst, facilitating the reaction researchgate.net. The porous structure of the MOF allows for the diffusion of reactant molecules to the active sites and the diffusion of products away from the sites nih.govresearchgate.net. The mechanism typically involves the activation of one reactant by a basic site and/or activation of the other reactant by an acidic site (if present), followed by nucleophilic addition and subsequent dehydration to form the condensed product researchgate.net.

Evaluation of Catalytic Reusability and Long-Term Stability of H4atta-MOF Systems

A key advantage of heterogeneous catalysts like MOFs is their potential for reusability and long-term stability nih.govmdpi.commdpi.com. Studies on MOF catalysts in Knoevenagel condensation and other reactions have demonstrated their ability to be recovered and reused for multiple catalytic cycles without significant loss of activity researchgate.netrsc.orgnih.gov. The stability of MOFs is influenced by factors such as chemical and thermal robustness mdpi.comrsc.org. While MOFs generally rely on coordination linkages which can be less stable than the covalent bonds in traditional catalysts like zeolites, careful design and synthesis can lead to robust frameworks researchgate.net. The reusability and stability of H4atta-MOFs in Knoevenagel condensation have been investigated, showing that these materials can act as recoverable catalytic agents researchgate.netresearchgate.net. Some MOF catalysts have shown good catalytic activity and structural stability in condensation reactions and could be reused without observable loss of activity researchgate.net.

Gas Adsorption and Separation in H4atta-based Frameworks

The porous nature and tunable properties of H4atta-based MOFs make them promising candidates for gas adsorption and separation applications researchgate.netmdpi.com. The ability to control pore size, shape, and surface chemistry allows for selective interactions with specific gas molecules nih.govmdpi.comrsc.orgnih.gov.

Influence of Ligand Functional Groups on Adsorption Thermodynamics

The functional groups present on the organic ligands in MOFs play a crucial role in dictating their adsorption properties and thermodynamics. The presence of specific functionalities can introduce favorable interaction sites for target guest molecules, thereby enhancing adsorption capacity and selectivity. In the case of H4atta, the carboxylic acid groups are primarily involved in coordinating with metal ions or clusters to form the MOF framework researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Additionally, the amino (-NH₂) functional group is presented within the ligand structure.

Studies on various functionalized MOFs have demonstrated the significant impact of amino groups on adsorption thermodynamics, particularly for gases like CO₂ mdpi.comeeer.org. Amino groups can act as basic sites, exhibiting a strong affinity for acidic molecules such as CO₂ through acid-base interactions, which can lead to enhanced adsorption capacities and potentially higher adsorption enthalpies compared to MOFs with non-functionalized ligands mdpi.comeeer.org. For instance, the introduction of -NH₂ groups on the internal surface of MOFs has been shown to increase CO₂ adsorption capacity due to the high affinity of alkylamines for this molecule mdpi.com. This suggests that H4atta-based MOFs, possessing intrinsic amino functionalities, could exhibit favorable interactions with certain guest molecules, influencing their adsorption behavior and associated thermodynamic parameters.

Exploration of Sensing Applications and Chemoresponsive Behavior in H4atta-MOFs

Metal-Organic Frameworks are increasingly explored for sensing applications due to their high porosity, large surface area, and the ability to tune their chemical properties through the judicious choice of metal ions and organic linkers researchgate.netnih.govrsc.org. The incorporation of functional ligands like H4atta can impart specific chemoresponsive behavior to MOFs, enabling them to detect and respond to the presence of target analytes.

H4atta-based MOFs, featuring amino-functionalized pores, are particularly relevant for sensing applications researchgate.netresearchgate.net. The amino groups can serve as recognition sites for various molecules through interactions such as hydrogen bonding, acid-base reactions, or other specific chemical affinities mdpi.com. This interaction between the analyte and the functionalized MOF can lead to a detectable change in a physical property of the material, such as luminescence, electrical conductivity, or mass, forming the basis of a sensing mechanism nih.govrsc.orgnih.gov.

Studies on Charge Transfer Processes and Photophysical Phenomena in H4atta-MOFs

Charge transfer processes and photophysical phenomena in MOFs are critical aspects for applications in areas such as photocatalysis, optoelectronics, and sensing rsc.orgosti.govresearchgate.net. The organic ligands, acting as chromophores, and the metal centers can participate in various charge transfer mechanisms, including ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), intra-ligand charge transfer (ILCT), and ligand-to-ligand charge transfer (LLCT) researchgate.net.

The structure of the organic ligand, including the presence and nature of functional groups, significantly influences the electronic structure and thus the charge transfer and photophysical properties of the resulting MOF rsc.orgosti.govrsc.org. H4atta, with its conjugated terphenyl backbone and amino and carboxylic acid functionalities, can act as a photoactive component within a MOF structure. The absorption and emission properties of H4atta itself, as well as how these are modified upon coordination within the MOF, are key to understanding the photophysical phenomena.

Advanced Characterization Techniques for H4atta Based Materials Beyond Basic Properties

Spectroscopic Methods for Ligand-Metal Interaction Analysis (e.g., advanced FT-IR, Raman, solid-state NMR, X-ray Absorption Spectroscopy)

Spectroscopic methods are indispensable for probing the interactions between the H4atta ligand and the metal nodes within MOF structures. Fourier Transform Infrared (FT-IR) and Raman spectroscopies provide insights into the vibrational modes of the organic linker and the coordination environment around the metal centers. Changes in the characteristic peaks of the carboxylate groups of H4atta upon coordination to metal ions can be observed in FT-IR spectra, indicating the formation of the MOF structure. nih.govresearchgate.net Raman spectroscopy is also sensitive to the molecular structure and electronic properties of MOFs, offering complementary information on chemical bonding and structural changes. researchgate.netmdpi.com

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, can be used to confirm the successful incorporation of the H4atta ligand into the MOF framework and to study the local environment of the atoms. nih.govacs.org For zirconium-based MOFs utilizing H4atta, solid-state NMR can provide details about the coordination of the carboxylate groups to the Zr clusters. researchgate.net Advanced solid-state NMR techniques can even discern atomic-scale metal apportionment in bimetallic MOFs. researchgate.net

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for investigating the electronic structure and local coordination environment of the metal centers within H4atta-based MOFs. XAS can reveal the oxidation state of the metal ions and the nature and distances of the neighboring atoms, providing crucial information about the metal-ligand interactions and the active sites in catalytic applications. researchgate.net

Electron Microscopy for Morphological and Local Structural Characterization (e.g., ADF-STEM, EELS elemental mapping)

Advanced scanning transmission electron microscopy (STEM) techniques, particularly High-Angle Annular Dark-Field STEM (HAADF-STEM) or Annular Dark-Field STEM (ADF-STEM), offer enhanced contrast for visualizing the metal nodes within the MOF framework, enabling the study of local structure and defects at the atomic scale. researchgate.net HAADF-STEM can provide "quasi" atomic resolution images of MOF structures, allowing for the identification of metal clusters and their arrangement. researchgate.net

Electron Energy Loss Spectroscopy (EELS) can be coupled with STEM to perform elemental mapping, providing information about the spatial distribution of different elements within the MOF structure or MOF-based composites. This is particularly useful for confirming the presence and distribution of the metal ions and the organic linker, as well as any incorporated nanoparticles or guest species. Current time information in Kathmandu, NP.

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability and Framework Integrity

Thermogravimetric Analysis (TGA) is a standard technique used to evaluate the thermal stability of H4atta and its corresponding MOFs. TGA measures the weight loss of a sample as a function of increasing temperature, providing information about the decomposition temperature of the material. For MOFs, TGA typically shows initial weight loss corresponding to the removal of adsorbed solvents and guest molecules within the pores, followed by a more significant weight loss at higher temperatures due to the decomposition of the organic linker and the collapse of the framework structure. acs.orgresearchgate.net

The thermal decomposition temperature of H4atta-based MOFs is an indicator of their structural integrity and stability under thermal stress. Studies using TGA have shown that MOFs like PCN-222 and MOF-525 exhibit considerable thermal stability, which is crucial for their applications in various processes that may involve elevated temperatures. berkeley.edursc.org The specific decomposition profile in the TGA curve can also provide information about the presence of residual solvents or the stepwise degradation of the organic linker. researchgate.net

Physisorption Measurements for Detailed Pore Size Distribution and Accessible Volume Characterization

Gas physisorption measurements, typically using nitrogen or argon at cryogenic temperatures, are essential for characterizing the porosity of H4atta-based MOFs. These measurements yield adsorption-desorption isotherms, which provide quantitative information about the material's surface area, pore volume, and pore size distribution. nih.govacs.orgacs.orgmdpi.commst.eduazom.com

The Brunauer–Emmett–Teller (BET) method is commonly applied to calculate the apparent surface area from the physisorption isotherm. mdpi.comazom.com The total pore volume can be estimated from the amount of gas adsorbed at high relative pressures. covalentmetrology.com Detailed pore size distribution can be determined using methods like Non-Local Density Functional Theory (NLDFT), which analyzes the shape of the adsorption isotherm, particularly in the low-pressure region corresponding to micropore filling. mst.educovalentmetrology.com

H4atta-based MOFs are known for their high surface areas and large pore volumes, which are directly related to their performance in applications like gas storage and separation. berkeley.eduacsmaterial.commdpi.com Physisorption measurements confirm the accessible porosity of the synthesized MOFs and can reveal changes in pore structure due to synthesis conditions or post-synthetic modifications. acs.orgazom.com

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Colloidal H4atta-MOF Dispersions

Dynamic Light Scattering (DLS) and Zeta Potential measurements are crucial techniques for characterizing H4atta-based MOFs when they are dispersed in liquid media, forming colloidal suspensions. DLS measures the hydrodynamic size distribution of the dispersed particles, providing information about their average size and polydispersity. researchgate.netresearchgate.net This is particularly important for applications involving nanoparticles or when the MOFs are used in biological or solution-based processes.

Zeta potential measures the electrokinetic potential at the surface of the particles in a dispersion, reflecting their surface charge and the stability of the colloidal system. labmanager.comanalyticalsolns.com.auparticletechlabs.com A high absolute zeta potential (either positive or negative) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable dispersion. researchgate.netlabmanager.comanalyticalsolns.com.auparticletechlabs.comresearchgate.net Conversely, a low zeta potential suggests a higher tendency for particle aggregation. researchgate.netlabmanager.com

For H4atta-based MOF nanoparticles used in applications like drug delivery or as colloidal catalysts, controlling and characterizing their size and surface charge through DLS and zeta potential measurements is essential for ensuring their stability and performance in the dispersed state. researchgate.netresearchgate.netlabmanager.comanalyticalsolns.com.au

Challenges and Future Research Directions in H4atta Chemistry

Development of Scalable and Sustainable Synthesis Protocols for H4atta and its MOFs

A primary obstacle in the broad application of H4atta-based MOFs is the lack of synthesis protocols that are both scalable and sustainable. nih.gov Current laboratory methods, such as solvothermal synthesis, often rely on large volumes of organic solvents, high temperatures, and long reaction times, making them costly and environmentally detrimental for large-scale production. researchgate.netberkeley.edu

Future research must prioritize the development of green synthetic routes. rsc.org Key areas of focus include:

Solvent Reduction and Replacement : Investigating mechanochemical methods (ball-milling) and aqueous-based syntheses to minimize or eliminate the use of hazardous organic solvents. rsc.orgresearchgate.net Water-based preparations, which have been successfully developed for other MOFs like MOF-303, represent a highly desirable goal. berkeley.edu

Energy Efficiency : Exploring synthesis methods that operate at lower temperatures and pressures, such as microwave-assisted or room-temperature synthesis, to reduce energy consumption. berkeley.eduresearchgate.net

Process Intensification : Developing continuous manufacturing processes, like those using continuous stirred-tank reactors (CSTRs), to replace batch production. whiterose.ac.uk This can lead to higher space-time yields, improved product consistency, and easier scalability. berkeley.edu For instance, scaling MOF production to the kilogram-per-batch level has been demonstrated for some materials and serves as a benchmark for H4atta-based systems. berkeley.edu

Rational Design Strategies for H4atta-based MOFs with Enhanced and Multifunctional Performance

The "rational design" of H4atta-based MOFs involves the deliberate selection of building blocks to create frameworks with predictable structures and desired functionalities. researchgate.net The goal is to move beyond serendipitous discovery to the targeted engineering of materials for specific applications like catalysis, sensing, and gas separation. rsc.org

Key design strategies for future exploration include:

Reticular Chemistry : Applying the principles of reticular chemistry allows for the top-down design of stable MOFs with controlled pore sizes and topologies from pre-selected components. researchgate.netrsc.org This involves matching the geometry of the H4atta ligand with appropriate metal nodes.

Functionalization : The intrinsic amino group of the H4atta ligand offers a site for pre- or post-synthetic modification, enabling the introduction of new functionalities. lums.edu.pk For example, a Co(II)-H4atta MOF demonstrated catalytic activity, a function directly linked to its amino-functionalized pores. researchgate.net

Stability Enhancement : A significant challenge for many MOFs is their limited thermal and chemical stability. mdpi.com A key strategy is to pair carboxylate ligands like H4atta with high-valent metal ions such as Zr(IV), Ti(IV), or Fe(III), which form stronger coordination bonds, leading to more robust frameworks. researchgate.netrsc.orgnih.gov

Multifunctionality : The design of multifunctional MOFs, which can perform multiple tasks simultaneously (e.g., catalysis and separation), is a growing area of interest. lums.edu.pkrsc.org H4atta-based MOFs could be designed to combine porosity for selective adsorption with catalytic sites for chemical transformations.

The following table outlines rational design strategies and their potential impact on H4atta-MOF performance.

| Design Strategy | Building Blocks / Method | Target Property | Potential Application |

| Enhance Stability | H4atta + High-valent metals (e.g., Zr⁴⁺, Ti⁴⁺, Cr³⁺) | Increased thermal and chemical robustness | Industrial catalysis, gas separations in humid streams rsc.orgnih.gov |

| Introduce Catalysis | Utilize the ligand's -NH₂ group or add catalytic metal nodes | Creation of active sites for chemical reactions | Heterogeneous catalysis, fine chemical synthesis researchgate.netlums.edu.pk |

| Tune Pore Environment | Post-synthetic modification of the -NH₂ group | Altered surface chemistry, selective binding | Chemical sensing, targeted drug delivery lums.edu.pknih.gov |

| Achieve Multifunctionality | Combine catalytic nodes with selective pore structures | Synergistic properties for complex tasks | Catalytic membrane reactors, tandem reaction systems rsc.orgrsc.org |

Integration of H4atta-MOFs into Advanced Functional Devices and Systems

The transition of H4atta-MOFs from powders to practical devices is a critical research frontier. rsc.org The inherent processability challenges of crystalline powders have historically limited their widespread application. researchgate.net

Future research must focus on overcoming these integration hurdles:

Film and Membrane Fabrication : Developing reliable methods for depositing thin, uniform films of H4atta-MOFs on various substrates. This is essential for creating MOF-based sensors, electronic components, and separation membranes. mdpi.comrsc.org

Composite Material Development : Incorporating H4atta-MOF powders into polymer matrices to create mixed-matrix membranes (MMMs) or other composites. rsc.org This approach can enhance the mechanical properties of the MOF while leveraging its functional porosity. oaepublish.com

Advanced Manufacturing : Utilizing printing technologies, such as inkjet or direct ink writing, to fabricate precisely patterned MOF structures. researchgate.net This allows for the rapid prototyping and manufacturing of complex devices like micro-electro-mechanical systems (MEMS) or specialized sensor arrays. nih.govresearchgate.net

Device Prototyping : Building and testing prototype devices that harness the unique properties of H4atta-MOFs. Examples include atmospheric water harvesting systems, chemical sensors leveraging the amino-functionalized pores, and solar cells where the MOF acts as a charge carrier or interfacial layer. springernature.compreprints.org

Exploration of Novel Metal-Ligand Combinations and Composite Materials Utilizing H4atta

Expanding the compositional space beyond single-metal, single-ligand H4atta-MOFs is a promising avenue for discovering materials with novel or enhanced properties.

Future research directions include:

Heterobimetallic MOFs : The synthesis of MOFs containing H4atta and two or more different metal ions within the same framework. lums.edu.pk This can introduce synergistic effects, leading to enhanced catalytic activity or unique magnetic and electronic properties that are not present in the monometallic analogues.

Mixed-Ligand Systems : Constructing MOFs that incorporate H4atta alongside other organic linkers. This strategy can be used to fine-tune the pore size, shape, and chemical environment of the resulting framework, offering precise control over its properties for applications like gas separation. nih.gov

MOF-Based Composites : Creating advanced composites by combining H4atta-MOFs with other functional materials. rsc.org

MOF/Silica (B1680970) Composites : Encapsulating H4atta-MOFs in a silica matrix can significantly improve their thermal and mechanical stability, making them more suitable for demanding catalytic applications. mdpi.com

MOF/Hydrogel Composites : Integrating H4atta-MOFs into hydrogel networks can overcome issues of brittleness and improve processability, opening up applications in areas like drug delivery and water purification. oaepublish.com

MOF/Carbon Composites : Combining H4atta-MOFs with conductive carbon materials (e.g., graphene, carbon nanotubes) could yield materials for energy storage applications like supercapacitors or battery electrodes. chemrxiv.org

Assessment of Environmental Impact and Green Chemistry Approaches in H4atta Research

As H4atta-based materials move closer to commercialization, a thorough assessment of their environmental impact across their entire lifecycle is imperative. rsc.org Adopting the principles of green chemistry is not just an ethical consideration but a necessity for sustainable technological development. epa.gov

Key areas for future work include:

Lifecycle Assessment (LCA) : Conducting comprehensive LCAs for H4atta and its derived MOFs. This involves evaluating the environmental footprint from the sourcing of raw materials, through the manufacturing process, to the use phase and end-of-life disposal or recycling. researchgate.net

Adherence to Green Chemistry Principles : Systematically applying the 12 Principles of Green Chemistry to H4atta research and development. acs.orggy4es.org This includes designing safer chemicals, maximizing atom economy, and preventing waste generation. epa.govacs.org The environmental impact of industrialization and chemical production, such as water pollution and greenhouse gas emissions, underscores the need for these practices. nih.goveuropa.eu

Biodegradability and Toxicity Studies : Investigating the long-term fate of H4atta-based materials in the environment. Designing frameworks that are stable during their functional lifetime but can degrade into non-toxic components afterward is a key goal of sustainable chemistry. acs.org

Renewable Feedstocks : Exploring pathways to synthesize the H4atta ligand from renewable, bio-based sources rather than petroleum-based precursors. rsc.org

The table below summarizes how green chemistry principles can be applied to H4atta research.

| Green Chemistry Principle | Application in H4atta Research |

| 1. Prevention | Design syntheses with high yields and minimal byproducts to prevent waste. epa.gov |

| 2. Atom Economy | Maximize the incorporation of all starting materials into the final MOF product. acs.org |

| 3. Less Hazardous Syntheses | Avoid toxic reagents and solvents in the synthesis of both the ligand and the MOF. gy4es.org |

| 5. Safer Solvents & Auxiliaries | Prioritize water as a solvent or use solvent-free methods like mechanochemistry. berkeley.edursc.org |

| 6. Design for Energy Efficiency | Conduct syntheses at ambient temperature and pressure whenever possible. acs.org |

| 7. Use of Renewable Feedstocks | Develop synthetic routes to H4atta from biomass instead of fossil fuels. rsc.org |

By systematically addressing these challenges, the scientific community can unlock the full potential of H4atta, paving the way for a new generation of advanced, sustainable materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.